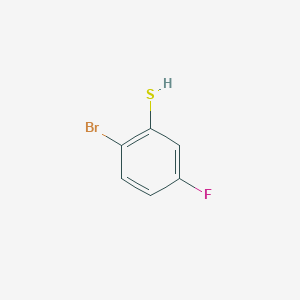

2-Bromo-5-fluorobenzenethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEGEMGVTNGUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597767 | |

| Record name | 2-Bromo-5-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55389-14-5 | |

| Record name | 2-Bromo-5-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Halogenated Building Block

An In-depth Technical Guide to 2-Bromo-5-fluorobenzenethiol

This compound, identified by CAS number 55389-14-5, is a strategically important bifunctional organohalogen compound. Its structure, featuring a nucleophilic thiol group and a reactive carbon-bromine bond on a fluorinated aromatic ring, makes it a highly valuable intermediate in advanced organic synthesis. For researchers in drug discovery and materials science, this compound offers a precise tool for constructing complex molecular architectures. The presence of both bromine and fluorine atoms allows for chemoselective reactions, enabling the synthesis of novel therapeutic agents and high-performance materials.[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and protocols.

Part 1: Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. This compound is typically a low-melting solid or a light yellow liquid at room temperature.[3][4] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55389-14-5 | [3][5][6] |

| Molecular Formula | C₆H₄BrFS | [6] |

| Molecular Weight | 207.07 g/mol | [3][6] |

| Physical Form | Low-melting solid or clear, light yellow to beige liquid | [3][4] |

| Boiling Point | 82-92 °C at 0.01 Torr | [6][7] |

| Density | ~1.691 g/cm³ (Predicted) | [6][7] |

| Purity | Typically ≥95% | [3][4] |

| InChI Key | JBEGEMGVTNGUOV-UHFFFAOYSA-N | [3][4] |

| Storage | Room temperature, in a tightly closed, dry container | [3][8] |

Part 2: Synthesis and Experimental Protocol

The synthesis of this compound can be efficiently achieved from its corresponding protected phenol derivative. A common and high-yielding method involves the hydrolysis of a dimethylcarbamothioate precursor.[9] This approach is advantageous as it utilizes readily available starting materials and proceeds under standard laboratory conditions.

Synthetic Scheme: Hydrolysis of a Thio-carbamate Precursor

The most direct synthesis involves the base-mediated hydrolysis of S-(2-bromo-5-fluorophenyl) dimethylcarbamothioate. The carbamothioate group serves as a robust protecting group for the thiol, which can be cleaved under basic conditions to liberate the free thiol.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of S-aryl dimethylcarbamothioates.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine S-(2-bromo-5-fluorophenyl) dimethylcarbamothioate (1.0 eq) and methanol to form a solution.

-

Rationale: Methanol serves as an effective solvent for both the starting material and the base, facilitating a homogeneous reaction.

-

-

Base Addition: Add powdered potassium hydroxide (KOH, ~5 eq) to the solution.[9]

-

Rationale: A strong base like KOH is required to hydrolyze the stable carbamothioate ester. An excess is used to ensure the reaction goes to completion.

-

-

Reflux: Heat the mixture to reflux and maintain for approximately 3 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the hydrolysis reaction, ensuring a reasonable reaction rate.

-

-

Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Partition the resulting residue between water and a non-polar organic solvent like dichloromethane (CH₂Cl₂).

-

Rationale: This step separates the deprotonated thiolate salt (which is water-soluble) from any unreacted starting material or non-polar impurities.

-

-

Acidification: Separate the aqueous layer and carefully acidify it to a pH of ~3 using 6 N hydrochloric acid (HCl).[9]

-

Rationale: Protonation of the water-soluble thiolate anion regenerates the neutral thiol, causing it to precipitate or become extractable into an organic solvent.

-

-

Extraction: Extract the acidified aqueous layer multiple times with dichloromethane.[9]

-

Rationale: Multiple extractions ensure efficient recovery of the product from the aqueous phase.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, as a pale yellow oil or low-melting solid.[9]

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its two distinct and orthogonally reactive functional groups: the thiol (-SH) and the aryl bromide (C-Br).

Reactivity Profile

Caption: Key reaction pathways for this compound.

-

Reactions at the Thiol Group: The thiol proton is acidic (predicted pKa ≈ 5.1) and can be easily removed by a mild base.[6][7] The resulting thiolate anion is a potent nucleophile, readily undergoing S-alkylation with alkyl halides to form unsymmetrical thioethers.[10][11] This reaction is a cornerstone of C-S bond formation.

-

Reactions at the Carbon-Bromine Bond: The C-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. The reactivity of halobenzenes in the critical oxidative addition step of palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl >> C-F.[12] This trend is governed by bond dissociation energies. The significant difference in reactivity between the C-Br and the much stronger C-F bond allows for highly selective Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions at the bromine position, leaving the C-F bond intact.[12][13] This chemoselectivity is a key feature for synthetic strategists, enabling stepwise functionalization of the aromatic ring.

Part 4: Applications in Research and Development

The unique substitution pattern of this compound makes it an important precursor in several high-value applications.

Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are fundamental building blocks in pharmaceutical development. The bromine atom can act as a synthetic handle for introducing molecular complexity, while the fluorine atom often enhances metabolic stability and binding affinity.[2]

-

Synthesis of Bioactive Heterocycles: Thiophenols are key precursors for synthesizing sulfur-containing heterocycles. For instance, brominated aminobenzenethiols are widely used to construct benzothiazole scaffolds, which exhibit a broad range of biological activities, including anticancer and antimicrobial properties.[2] By analogy, this compound can be used to create novel halogenated heterocyclic systems with unique pharmacological profiles.

-

Precursor for Complex APIs: The 2-bromo-5-fluoro substitution pattern is found in intermediates used to synthesize advanced pharmaceutical compounds. For example, the related compound 2-Bromo-5-fluorobenzotrifluoride is a starting material for developing drugs to treat type 2 diabetes.[14][15] This highlights the value of this specific halogen arrangement in targeting modern disease pathways.

Materials Science

Fluorinated aromatic compounds are integral to the development of advanced materials due to the unique properties conferred by the C-F bond, such as thermal stability and hydrophobicity.[1] this compound can serve as a monomer or functionalizing agent for:

-

High-Performance Polymers: Incorporation into polymer backbones to enhance thermal resistance and chemical stability.

-

Specialty Coatings: Used to create surfaces with specific properties like oleophobicity and low surface energy.

Part 5: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 6.5-7.5 ppm). Due to coupling with the fluorine atom and adjacent protons, these signals will appear as complex multiplets.

-

¹³C NMR: The carbon NMR will display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine and bromine will show characteristic chemical shifts and C-F coupling constants.

-

IR Spectroscopy: The infrared spectrum will feature characteristic peaks for the S-H stretch (a weak band around 2550 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), and C-Br and C-F stretches in the fingerprint region (typically below 1200 cm⁻¹).

Part 6: Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions. Users should always consult the latest Safety Data Sheet (SDS) before use.

-

Hazard Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][16] May be harmful if swallowed (H302).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[8][17] All handling should be performed in a well-ventilated area or a chemical fume hood.[8][17]

-

Handling Precautions: Avoid breathing dust, fumes, or vapors.[8][16] Wash hands and any exposed skin thoroughly after handling.[8][18] Do not eat, drink, or smoke when using this product.[8]

-

First Aid Measures:

-

Inhalation: Remove person to fresh air. If feeling unwell, call a poison center or doctor.[8][19]

-

Skin Contact: Take off contaminated clothing immediately. Wash skin with plenty of soap and water. If irritation occurs, seek medical advice.[8][18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16][18]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][16]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[18][19][20]

References

- Current time information in Meeker County, US. (n.d.). Google.

-

Exploring 2-Bromo-5-Fluorobenzotrifluoride: A Key Pharmaceutical Intermediate. (n.d.). Papawsb. Retrieved January 17, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Chem 117 Reference Spectra Spring 2011. (2011). Retrieved January 17, 2026, from [Link]

-

2-Bromo-5-fluorobenzaldehyde. (2013). Acta Crystallographica Section E, 69(Pt 9), o1246. Retrieved from [Link]

-

Synthesis of unsymmetrical thioethers using an uncommon base-triggered 1,5-thiol transfer reaction of 1-bromo-2-alkylthiolcarbonates. (2014). Organic Letters, 16(22), 5944–5947. Retrieved from [Link]

-

Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2023). RSC Advances, 13(45), 31695–31702. Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor. Retrieved January 17, 2026, from [Link]

-

Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond. (2023). RSC Advances, 13(50), 34978–34983. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Bromo-5-fluorothiophenol | CymitQuimica [cymitquimica.com]

- 5. This compound | 55389-14-5 [chemicalbook.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. This compound CAS#: 55389-14-5 [m.chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of unsymmetrical thioethers using an uncommon base-triggered 1,5-thiol transfer reaction of 1-bromo-2-alkylthiolcarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. innospk.com [innospk.com]

- 15. 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 [chemicalbook.com]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Bromo-5-fluorobenzenethiol: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-bromo-5-fluorobenzenethiol, a halogenated aromatic thiol of significant interest to researchers, scientists, and professionals in drug development. We will explore its fundamental molecular and physical properties, delve into its synthesis and chemical reactivity, and highlight its strategic applications as a versatile building block in medicinal chemistry.

Core Molecular and Physical Properties

This compound, with the CAS Number 55389-14-5, is a key synthetic intermediate.[1][2][3][4] Its trifunctional nature, featuring a thiol group, a bromine atom, and a fluorine atom on a benzene ring, offers a unique combination of reactivity and physicochemical properties that are highly valuable in the design of complex molecules.

| Property | Value | Source(s) |

| Molecular Formula | C6H4BrFS | [3] |

| Molecular Weight | 207.07 g/mol | [1] |

| Appearance | Low melting solid | [1] |

| Storage Temperature | Room temperature | [1] |

Synthesis and Reactivity

The synthesis of this compound is crucial for its availability in research and development. One common synthetic route involves the hydrolysis of S-(2-bromo-5-fluorophenyl) dimethylcarbamothioate.

Representative Synthesis Protocol

A laboratory-scale synthesis can be achieved through the hydrolysis of a corresponding thiocarbamate precursor. This method is often favored for its high yield and relatively straightforward procedure.

Experimental Protocol: Hydrolysis of S-(2-bromo-5-fluorophenyl) dimethylcarbamothioate

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine S-(2-bromo-5-fluorophenyl) dimethylcarbamothioate with a suitable solvent such as methanol.

-

-

Step 2: Base Hydrolysis

-

Add a strong base, for instance, potassium hydroxide, to the solution.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, typically monitored by thin-layer chromatography (TLC).

-

-

Step 3: Work-up and Isolation

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., dichloromethane).

-

The aqueous layer is acidified with a strong acid, such as hydrochloric acid, to protonate the thiolate.

-

-

Step 4: Extraction and Purification

-

The product is extracted from the acidified aqueous layer using an organic solvent.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated in vacuo to yield the desired this compound.

-

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

The chemical behavior of this compound is dictated by its three key functional groups:

-

Thiol (-SH): The thiol group is nucleophilic and readily undergoes S-alkylation, S-arylation, and disulfide formation. It can also be oxidized to various sulfur-containing functional groups. Its acidity allows for deprotonation to form a thiolate, a potent nucleophile.

-

Bromine (-Br): The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents at this position.

-

Fluorine (-F): The fluorine atom significantly influences the electronic properties of the benzene ring through its strong electron-withdrawing inductive effect. This can impact the reactivity of the other positions on the ring. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While direct applications are often proprietary, its utility can be inferred from the roles of similarly structured molecules in drug development. For instance, related compounds like 2-bromo-5-fluorobenzotrifluoride are pivotal as pharmaceutical intermediates.[5][6] The presence of both a bromine and a fluorine atom on a benzene ring is a common motif in molecules designed for anti-cancer and anti-inflammatory applications.

The strategic placement of the bromo and fluoro substituents allows for sequential and site-selective modifications. For example, the bromine can be utilized in a cross-coupling reaction, followed by modification of the thiol group, or vice-versa. This regiochemical control is highly advantageous in the construction of complex molecular architectures with desired pharmacological properties.

Caption: Reaction pathways for this compound in drug discovery.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings. The thiol proton will appear as a singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and thiol substituents. Carbon-fluorine coupling will be observed for the carbons in proximity to the fluorine atom.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the S-H stretch (typically around 2550 cm⁻¹), C-S stretching, and aromatic C-H and C=C stretching vibrations. The C-Br and C-F stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Summary:

-

Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures: Use in a well-ventilated area, preferably in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules. Its unique combination of reactive sites makes it a strategic building block in drug discovery and medicinal chemistry, enabling the construction of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

-

Amerigo Scientific. This compound. [Link]

-

PubChem. 2-Bromo-5-fluorobenzotrifluoride. [Link]

-

NIST. 2-Bromo-5-fluorotoluene. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-5-fluorobenzenethiol in Organic Solvents

Introduction

2-Bromo-5-fluorobenzenethiol is a substituted aromatic thiol that serves as a crucial building block in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceutical agents and functional materials necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. The choice of solvent is critical for reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in common organic solvents, aimed at researchers, scientists, and drug development professionals.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[1] To predict the solubility of this compound, we must first analyze its molecular structure and the nature of its intermolecular interactions.

Molecular Structure and Intermolecular Forces

The structure of this compound features a benzene ring substituted with a bromine atom, a fluorine atom, and a thiol group (-SH).

-

Polarity: The presence of electronegative halogen atoms (Br and F) and the sulfur atom in the thiol group induces a dipole moment, making the molecule polar.

-

Hydrogen Bonding: The thiol group has a proton attached to a sulfur atom. While sulfur is not as electronegative as oxygen or nitrogen, the S-H group can act as a weak hydrogen bond donor.[2]

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and will contribute to the overall intermolecular interactions.[3][4] The large bromine atom and the overall size of the molecule suggest that these forces will be significant.

The interplay of these forces dictates how this compound will interact with different solvents.

The Role of the Solvent

The ability of a solvent to dissolve this compound will depend on its own polarity, hydrogen bonding capability, and other intermolecular forces.

-

Polar Protic Solvents: These solvents (e.g., alcohols, carboxylic acids) can engage in hydrogen bonding. They are likely to be effective at solvating this compound by interacting with the thiol group.

-

Polar Aprotic Solvents: These solvents (e.g., acetone, DMSO, THF) have dipole moments but do not have hydrogen bond-donating capabilities. Their polarity will allow them to interact with the polar regions of the solute molecule.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) primarily interact through London dispersion forces. The aromatic ring and the bromine atom of the solute will have favorable interactions with these solvents.

Hypothesized Solubility Profile

Based on the analysis above, a hypothesized solubility profile for this compound can be proposed.

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar | Low to Moderate | Interactions will be limited to van der Waals forces. The polar nature of the thiol and halogen substituents will limit solubility. |

| Polar Aprotic | Moderate to High | The dipole-dipole interactions between the solvent and the polar solute will promote dissolution. |

| Polar Protic | Moderate to High | In addition to dipole-dipole interactions, weak hydrogen bonding between the solvent and the thiol group will enhance solubility. |

It is important to note that this is a qualitative prediction. For quantitative data, experimental determination is necessary.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative assessment and quantitative measurement.

Materials and Equipment

-

This compound (purity >95%)

-

A range of organic solvents (analytical grade) covering different polarity classes (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))[5][6][7]

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, compatible with the organic solvents used)

-

Glass vials with screw caps

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of equilibrium solubility.

Step-by-Step Protocol for Equilibrium Solubility Determination

This method, often referred to as the shake-flask method, is considered the gold standard for determining equilibrium solubility.[8]

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

-

Pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.[9]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.[10]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining microscopic solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in each respective solvent.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in a large number of solvents, HTS methods can be employed.[11][12][13] Laser nephelometry, which measures the scattering of light by undissolved particles, is a common HTS technique.[12] This method relies on the principle that a compound will precipitate out of a solution when its solubility limit is exceeded, causing the solution to become turbid.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Solubility Data Table (Illustrative)

| Solvent | Solvent Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |

| Hexane | 0.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |

| Acetone | 5.1 | Experimental Value | Calculated Value |

| Isopropanol | 3.9 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Experimental Value | Calculated Value |

| Methanol | 5.1 | Experimental Value | Calculated Value |

| DMF | 6.4 | Experimental Value | Calculated Value |

| DMSO | 7.2 | Experimental Value | Calculated Value |

Discussion of Expected Results

The experimental data can be used to validate or refine the theoretical predictions. It is anticipated that the solubility of this compound will generally increase with the polarity of the solvent. However, specific interactions, such as the ability of protic solvents to hydrogen bond with the thiol group, may lead to deviations from a simple linear relationship with polarity. For instance, while acetone and methanol have similar polarity indices, the solubility in methanol might be higher due to its hydrogen bonding capability.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: It may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation.

-

Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental validation, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The detailed experimental protocol provided herein offers a reliable method for obtaining accurate and reproducible solubility data, which is essential for advancing research and development in the fields of medicinal chemistry and materials science.

References

-

Bevan, M. (2001). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 73(5), 971-975. [Link]

-

Bodner, G. M. (n.d.). Solubility. Purdue University. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

-

Good, B. et al. (2007). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]

-

LibreTexts Chemistry. (2023). Predicting Solubility. [Link]

-

Gala, U. et al. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. [Link]

-

Alpar, E. et al. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. [Link]

-

Wikipedia. (2024). Solubility. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

-

Chemicool. (n.d.). Polarity of Solvents. [Link]

-

Bozemanscience. (n.d.). AP Chem-054 Intermolecular Forces. [Link]

-

Wikipedia. (2024). Intermolecular force. [Link]

-

Kobayashi, M. et al. (1969). Intramolecular Hydrogen Bonding of ortho-Substituted Benzenethiols. Bulletin of the Chemical Society of Japan. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. academic.oup.com [academic.oup.com]

- 3. AP Chem-054 Intermolecular Forces — bozemanscience [bozemanscience.com]

- 4. Intermolecular force - Wikipedia [en.wikipedia.org]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. biopharma-asia.com [biopharma-asia.com]

- 11. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-5-fluorobenzenethiol safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-fluorobenzenethiol

For professionals in research, discovery, and drug development, the meticulous management of chemical reagents is foundational to both laboratory safety and experimental integrity. This compound (CAS No. 55389-14-5), a key intermediate in organic synthesis, requires a nuanced understanding of its hazard profile and handling requirements. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on its safe utilization, grounded in authoritative data.

The Chemist's Perspective: Understanding the Hazard Profile

This compound is a multifunctional aromatic compound. Its reactivity, driven by the thiol (-SH) group and the substituted aromatic ring, is valuable for synthesis but also dictates its primary hazards. The thiol group can be readily oxidized and is often associated with skin and respiratory irritation. The presence of bromine and fluorine atoms adds to its molecular weight and potential for toxic byproducts upon decomposition.

The Globally Harmonized System (GHS) provides a clear, quantitative summary of its potential hazards. Understanding these classifications is the first step in a robust safety assessment.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |

The signal word associated with this compound is "Warning". These classifications mandate a stringent approach to exposure control, which will be detailed in the subsequent sections.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), the primary method for controlling exposure is through robust engineering controls.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[2][3] This is critical to mitigate the risk of inhaling harmful vapors.[1]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1]

-

Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[2][4]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate and based on the specific hazards. The following workflow ensures a comprehensive approach to personal protection.

Caption: First-aid decision tree for exposure to this compound.

Protocol 2: Emergency Procedures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [1][4]Remove contaminated clothing. [1]If skin irritation occurs, seek medical attention. [1][4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. [4]If present and easy to do, remove contact lenses. [1][4]If eye irritation persists, get medical advice. [1][4]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [1][5]If the person feels unwell, call a poison center or doctor. [5]* Ingestion: Rinse the mouth with water. [1]Call a poison center or doctor if you feel unwell. [1]Do not induce vomiting. [3]* Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Collect the spilled material with an inert absorbent and place it in a sealed, labeled container for hazardous waste disposal. [1]Wash the spill area thoroughly after cleanup. [1]* Fire-Fighting: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam as extinguishing media. [4]Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [4]Thermal decomposition can produce hazardous gases such as carbon oxides, hydrogen bromide, and hydrogen fluoride. [4][5]

Physical and Chemical Data

A summary of key physical and chemical properties is essential for experimental planning.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 55389-14-5 | |

| Molecular Formula | C₆H₄BrFS | [6] |

| Molecular Weight | 207.07 g/mol | |

| Physical Form | Low melting solid |

| Storage Temperature | Room temperature | |

Conclusion

This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By integrating robust engineering controls, a self-validating PPE strategy, and clear, actionable emergency procedures, researchers can confidently and safely leverage this compound in their synthetic endeavors. This guide serves as a framework for developing a culture of safety that protects both the scientist and the science.

References

-

Thermo Fisher Scientific. (2011, May 20). SAFETY DATA SHEET: 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]

Sources

storage and handling of 2-Bromo-5-fluorobenzenethiol

An In-depth Technical Guide to the Storage and Handling of 2-Bromo-5-fluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a vital building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. However, its thiol moiety introduces specific challenges related to its stability, reactivity, and safe handling. This guide provides a comprehensive overview of the essential protocols for the safe storage, handling, and disposal of this compound, grounded in established safety data and field-proven experience. The objective is to empower researchers to utilize this reagent with maximum efficacy and safety, ensuring experimental integrity and personal protection.

Chemical & Physical Properties

A thorough understanding of a compound's properties is the foundation of its safe and effective use. This compound is a halogenated aromatic thiol with characteristics that dictate its handling requirements.

| Property | Value | Source(s) |

| CAS Number | 55389-14-5 | [1][2] |

| Molecular Formula | C₆H₄BrFS | [2] |

| Molecular Weight | 207.07 g/mol | [1] |

| Physical Form | Low melting solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | JBEGEMGVTNGUOV-UHFFFAOYSA-N | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory to mitigate risks of exposure and injury.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement when handling this compound.

-

Eye Protection: Wear chemical safety goggles and a face shield.[3][4]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.[5]

-

Skin and Body Protection: A flame-retardant lab coat is required. Ensure complete coverage to prevent any skin contact.[4]

-

Respiratory Protection: All handling of the solid and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6]

Engineering Controls

-

Fume Hood: A properly functioning chemical fume hood is essential for all operations involving this compound.[7]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][4]

Core Handling & Storage Protocols

The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfide impurities and affect experimental outcomes.[8][9] The following protocols are designed to maintain the integrity of the compound and ensure user safety.

Storage

Conflicting storage temperature recommendations exist ("room temperature" vs. "2-8°C").[1][10] To maximize shelf life and prevent degradation, the more conservative approach is recommended.

-

Temperature: Store in a refrigerator at 2-8°C.[10] For long-term storage, consider colder temperatures (-20°C) to further slow potential degradation pathways.

-

Atmosphere: Thiols are prone to air oxidation.[8] Store the container under an inert atmosphere (e.g., argon or nitrogen). After each use, flush the headspace of the container with an inert gas before sealing.[11]

-

Container: Keep the compound in its original, tightly sealed container.[5][6]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][4]

Handling

The offensive odor of thiols is a key characteristic that necessitates careful handling to prevent release into the laboratory environment.[7]

Step-by-Step Handling Protocol:

-

Preparation: Before handling the compound, prepare a bleach bath (a 1:1 mixture of commercial bleach and water) in a plastic container within the fume hood. This will be used for decontaminating glassware and quenching any residual thiol.[7]

-

Inert Atmosphere Transfer: If the experiment is sensitive to disulfide impurities, handle the solid in a glovebox or use Schlenk line techniques to maintain an inert atmosphere.

-

Weighing and Dispensing: Conduct all weighing and dispensing of the solid inside a chemical fume hood.

-

Solution Preparation: Prepare solutions immediately before use to minimize the time the thiol is exposed to potential contaminants.[9]

-

Reaction Setup: For reactions, use a closed or isolated system. Any exhaust from the reaction should be passed through a bleach trap to neutralize odorous thiol vapors.[7]

Experimental Workflow & Decontamination

The following diagram outlines the critical decision points and workflow for handling this compound from receipt to disposal.

Caption: Workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

-

Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container for halogenated organic waste.

-

Solid Waste: Collect contaminated solid waste (e.g., paper towels, weighing paper, contaminated gloves) in a separate, labeled container.

-

Disposal Protocol: Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3][12] Do not dispose of it down the drain.[5]

Conclusion

This compound is a valuable reagent whose safe and effective use hinges on a disciplined approach to laboratory practice. By understanding its properties, adhering to stringent PPE and engineering controls, and implementing robust storage and handling protocols, researchers can mitigate the risks associated with this compound. The principles of oxidation prevention, odor containment, and proper decontamination are paramount to ensuring both experimental success and a safe laboratory environment.

References

-

Handling thiols in the lab. (2013, October 4). Reddit. Retrieved from [Link]

-

Reagents & Solvents: How to Work with Thiols. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Preparation and Reactions of Thiols. (2023, April 30). JoVE. Retrieved from [Link]

-

Effects of storage conditions on thiol disulfide homeostasis. (2021, April 24). Bibliomed. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-fluoro-benzenethiol | 55389-14-5 [sigmaaldrich.com]

- 2. This compound | 55389-14-5 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Video: Preparation and Reactions of Thiols [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 321596-25-2|5-Bromo-2-fluorobenzenethiol|BLD Pharm [bldpharm.com]

- 11. reddit.com [reddit.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzenethiol

An In-Depth Technical Guide to 2-Bromo-5-fluorobenzenethiol for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of starting materials is a critical determinant of success. This compound (CAS No. 55389-14-5) has emerged as a pivotal building block, valued for the precise arrangement of its functional groups. The presence of a thiol, a bromine atom, and a fluorine atom on a benzene ring offers a versatile platform for complex molecular architecture. The distinct electronic properties and reactivity of these groups—the nucleophilic thiol, the synthetically versatile aryl bromide handle for cross-coupling reactions, and the metabolically robust fluorine substituent—allow for sequential, controlled modifications.

This guide provides a comprehensive technical overview for professionals utilizing this reagent. It moves beyond a simple catalog of properties to deliver field-proven insights into supplier selection, quality control, safe handling, and key synthetic applications, ensuring that researchers can leverage this powerful intermediate with confidence and precision.

Part 1: Commercial Sourcing and Supplier Validation

The reliability of any synthesis begins with the quality of its starting materials. Sourcing high-purity this compound is paramount for reproducible results. The commercial market for this reagent is populated by a mix of large, well-known suppliers and smaller, specialized chemical producers.

Leading Commercial Suppliers

A researcher's choice of supplier often depends on a balance of purity requirements, scale, availability, and cost. Below is a comparative table of prominent vendors offering this chemical.

| Supplier | Typical Purity | CAS Number | Available Forms | Key Considerations |

| Sigma-Aldrich (Merck) | ≥95% | 55389-14-5[1] | Low melting solid[1] | Global distribution network; extensive documentation (CoA, MSDS) readily available. Often the standard for academic research. |

| Apollo Scientific | 95% | 55389-14-5[2] | Clear, light yellow to beige liquid[2] | Specializes in fluorinated compounds; may offer different purity grades or custom synthesis options. |

| BLD Pharm | Varies | 321596-25-2 (Isomer)[3] | N/A | Offers a wide range of building blocks, including isomers like 5-Bromo-2-fluorobenzenethiol. Important to verify CAS number. |

| ChemicalBook Aggregators | Varies | 55389-14-5[4][5][6] | Oil/Solid | Acts as a directory connecting numerous, often smaller, manufacturers. Prices can be competitive, but requires careful vetting of the actual producer.[4][5] |

Expertise in Supplier Selection: A Self-Validating Approach

Trustworthiness in a supplier is not merely about price or speed. For a Senior Application Scientist, the primary concern is the verifiability of the product's quality .

-

Request the Certificate of Analysis (CoA): Do not rely solely on the catalog description. The CoA provides batch-specific data on purity (typically by HPLC or GC) and identity (often by ¹H NMR).

-

Evaluate Analytical Data: Scrutinize the provided spectra. Does the NMR integration match the structure? Are there significant unassigned peaks? Is the HPLC purity level acceptable for your specific application?

-

Assess Physical Properties: Upon receipt, verify the physical form and color against the supplier's description.[1][2] A significant deviation could indicate decomposition or impurity.

-

Pilot Reaction: For critical, large-scale syntheses, it is prudent to run a small-scale pilot reaction to ensure the material performs as expected. This validates its reactivity and uncovers any potential catalytic poisons or inhibitors present as impurities.

Part 2: Technical Profile and In-House Quality Control

Even when sourced from a reputable supplier, independent verification of this compound is a cornerstone of good laboratory practice.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 55389-14-5 | [1] |

| Molecular Formula | C₆H₄BrFS | [2] |

| Molecular Weight | 207.07 g/mol | [1] |

| Appearance | Low melting solid or clear, light yellow liquid | [1][2] |

| Purity | Typically ≥95% | [1][2] |

| Storage Temperature | Room temperature | [1] |

| InChI Key | JBEGEMGVTNGUOV-UHFFFAOYSA-N | [1] |

Mandatory QC Workflow: A Diagrammatic Approach

The following workflow ensures that the material entering your synthetic stream meets the required standards of identity, purity, and integrity.

Caption: A typical quality control workflow for incoming chemical reagents.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) Purity Analysis

This protocol is designed to provide a robust assessment of the purity of this compound. The principle is based on separating the main component from any non-polar or polar impurities using a C18 column.[7]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

UV or Photodiode Array (PDA) detector[7]

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound sample

-

-

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the thiol and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Mobile Phase Preparation:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

Detector Wavelength: Scan from 210-400 nm; monitor at 254 nm.[7]

-

Gradient Program:

-

Start at 50% B.

-

Linear gradient from 50% B to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 50% B over 1 minute.

-

Equilibrate at 50% B for 2 minutes before the next injection.

-

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

-

-

Causality Behind Choices:

-

C18 Column: This stationary phase is hydrophobic, making it ideal for retaining and separating aromatic compounds like the analyte based on polarity.[7]

-

Acetonitrile/Water Gradient: This mobile phase system allows for the elution of a wide range of potential impurities, from polar (eluting early) to non-polar (eluting late).

-

PDA Detector: Using a PDA detector allows for the identification of co-eluting impurities by comparing UV spectra across a single peak, ensuring peak homogeneity.

-

Part 3: Safety, Handling, and Storage Protocols

Proper handling of this compound is essential for laboratory safety. The information is derived from standard Safety Data Sheets (SDS).[8][9][10][11]

GHS Hazard Summary

| Pictogram | Hazard Class | Hazard Statement |

| GHS07 (Exclamation Mark) | Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors or dust.[8] Ensure an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Dispensing: As a low-melting solid or liquid, it can be dispensed by weight or volume. Use clean glassware and tools. Avoid creating dust if it is in solid form.

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[9][11] Keep it away from strong oxidizing agents, strong acids, and strong bases.[9][11]

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[8] Collect the waste in a sealed container for hazardous waste disposal.

-

Disposal: Dispose of unused material and contaminated items as hazardous waste in accordance with local, state, and federal regulations.[9]

Part 4: Synthetic Utility and Application

The true value of this compound lies in its application as a versatile precursor, particularly in the synthesis of heterocyclic compounds of medicinal interest.[12]

Core Reactivity Principles

The molecule's utility stems from the orthogonal reactivity of its functional groups. The thiol (-SH) is a soft nucleophile, readily participating in S-alkylation, S-arylation, or condensation reactions. The aryl bromide (-Br) is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The fluorine atom (-F) enhances metabolic stability and can modulate the electronic properties of the ring and binding affinities of the final molecule.[12]

Illustrative Synthetic Pathway: Benzothiazole Formation

A prominent application of related aminobenzenethiols is the synthesis of benzothiazoles, a scaffold found in numerous bioactive molecules.[12] While the title compound is not an aminobenzenethiol, its derivatives are key. This general workflow illustrates how such a building block is used.

Caption: Generalized synthetic route to bioactive benzothiazoles.

Experimental Protocol: Synthesis of a Thioether via S-Alkylation

This protocol describes a fundamental reaction of this compound, demonstrating the nucleophilicity of the thiol group.

-

Objective: To synthesize 1-bromo-2-(benzylthio)-4-fluorobenzene.

-

Reagents:

-

This compound (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (anhydrous)

-

-

Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous acetonitrile.

-

Base Addition: Add powdered potassium carbonate to the solution. Stir the resulting suspension vigorously for 10 minutes at room temperature.

-

Electrophile Addition: Add benzyl bromide dropwise to the suspension.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thiol is consumed (typically 1-3 hours).

-

Workup:

-

Filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure thioether.

-

-

Causality Behind Choices:

-

Potassium Carbonate: A mild base is sufficient to deprotonate the acidic thiol, forming the thiolate anion, which is a potent nucleophile.

-

Acetonitrile: A polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction without interfering.

-

Inert Atmosphere: Prevents the oxidation of the thiol/thiolate to form disulfide byproducts.

-

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool for the rational design of novel molecules. Its successful application hinges on a holistic understanding that spans from diligent sourcing and rigorous quality control to safe handling and mechanistically sound synthetic execution. By implementing the protocols and workflows detailed in this guide, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

-

2-Bromo-5-fluorobenzaldehyde - PMC - NIH. National Center for Biotechnology Information. [Link]

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.

-

2-Bromo-5-fluoroaniline | C6H5BrFN - BuyersGuideChem. BuyersGuideChem. [Link]

- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.

-

The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents.

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. MDPI. [Link]

Sources

- 1. 2-Bromo-5-fluoro-benzenethiol | 55389-14-5 [sigmaaldrich.com]

- 2. 2-Bromo-5-fluorothiophenol | CymitQuimica [cymitquimica.com]

- 3. 321596-25-2|5-Bromo-2-fluorobenzenethiol|BLD Pharm [bldpharm.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound | 55389-14-5 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

electrophilic and nucleophilic sites of 2-Bromo-5-fluorobenzenethiol

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Bromo-5-fluorobenzenethiol

This guide provides a detailed exploration of the chemical reactivity of this compound, a versatile building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to elucidate the underlying electronic principles governing the molecule's behavior. We will dissect the interplay of inductive and resonance effects to map its reactive sites and provide practical, field-proven protocols for its application in synthesis.

Introduction: A Profile of this compound

This compound (CAS No: 55389-14-5) is a trifunctional aromatic compound featuring a thiol group, a bromine atom, and a fluorine atom. This unique substitution pattern makes it a valuable intermediate for introducing these functionalities into more complex molecular architectures. Its application is particularly prominent in the synthesis of pharmaceuticals and agrochemicals, where the strategic incorporation of fluorine can enhance metabolic stability and binding affinity, while the bromo and thiol groups serve as versatile handles for a wide array of chemical transformations.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55389-14-5 | |

| Molecular Formula | C₆H₄BrFS | |

| Molecular Weight | 207.07 g/mol | |

| Appearance | Low-melting solid | [3] |

| Boiling Point | 82-92 °C at 0.01 Torr | [3] |

| Predicted pKa | 5.13 ± 0.48 | [3] |

| Predicted Density | 1.691 ± 0.06 g/cm³ | [3] |

The Electronic Landscape: Unveiling the Reactive Sites

The reactivity of this compound is dictated by the electronic influence of its three distinct substituents on the aromatic ring. A thorough understanding of these effects is crucial for predicting its behavior in chemical reactions.

-

Inductive Effects (-I): Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bonds. Fluorine's effect is the strongest. This overall electron withdrawal deactivates the ring towards traditional electrophilic aromatic substitution compared to benzene.[4][5]

-

Resonance Effects (+R): The lone pairs on the sulfur, bromine, and fluorine atoms can be delocalized into the π-system of the ring, an electron-donating resonance effect. For halogens, this +R effect is weaker than their -I effect.[5] The thiol group (-SH), however, is a moderately activating ortho, para-director due to its +R effect.

-

The Thiol Group (-SH): The thiol proton is acidic, and its removal by a base generates the thiolate anion (-S⁻). This anion is a powerful, soft nucleophile, making the sulfur atom the most significant nucleophilic center of the molecule.[6]

This complex interplay of competing electronic effects creates distinct regions of high and low electron density, defining the molecule's electrophilic and nucleophilic character.

Caption: Key .

Nucleophilic Sites

-

The Sulfur Atom: This is the molecule's most prominent nucleophilic center. In the presence of a base, the thiol is deprotonated to form a highly reactive thiolate anion. This anion readily attacks a wide range of electrophiles, making it the focal point for reactions like S-alkylation, S-arylation, and Michael additions.[6][7]

-

Aromatic Ring (Positions C4 & C6): While the ring is generally deactivated by the halogens, the thiol group directs electrophiles to the ortho (C6) and para (C4) positions. These sites are the least electron-deficient on the ring and can undergo electrophilic aromatic substitution, albeit under more forcing conditions than would be required for benzene.

Electrophilic Sites

-

Carbon-Bearing Bromine (C2): The C-Br bond is the primary electrophilic site for transformations where bromine acts as a leaving group. This position is the workhorse for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille), which are foundational methods for constructing C-C and C-heteroatom bonds in drug discovery.[1][2]

-

Aromatic Ring Carbons (General): The entire aromatic ring is rendered electron-poor by the attached halogens, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). In an SNAr mechanism, the addition of a strong nucleophile is the rate-determining step, and the high electronegativity of the halogens makes the ring carbons more electrophilic and accelerates this initial attack.[8][9] The positions ortho and para to the electron-withdrawing groups are most activated for this transformation.[10]

Key Synthetic Transformations & Protocols

The dual reactivity of this compound allows for a sequential and controlled functionalization strategy. Typically, the highly nucleophilic thiol is reacted first, followed by a transformation at the electrophilic C-Br bond.

Reactions at the Nucleophilic Thiol Site

This protocol describes a standard procedure for the alkylation of the thiol group, a common first step in a multi-step synthesis.

Objective: To synthesize 2-bromo-5-fluorophenyl ethyl sulfide.

Methodology:

-

Deprotonation: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or DMF.

-

Add a base, such as potassium hydroxide (1.1 eq) or sodium hydride (1.1 eq), portion-wise at 0 °C to form the thiolate in situ.[11]

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Alkylation: Add the electrophile, in this case, ethyl iodide (1.2 eq), dropwise to the solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired S-alkylated product.

Reactions at the Electrophilic C-Br Site

This protocol exemplifies the use of the C-Br bond as an electrophilic handle for C-C bond formation, a cornerstone of modern medicinal chemistry.

Objective: To synthesize 4-bromo-2-fluoro-1,1'-biphenyl from this compound (assuming the thiol is protected or the reaction is selective). For this example, we will use the related starting material, 1,4-dibromo-2-fluorobenzene, to illustrate the principle at the C-Br bond ortho to fluorine.

Caption: General workflow for a Suzuki cross-coupling reaction.

Methodology:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.

-

Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress should be monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting crude material by flash column chromatography to afford the coupled product.

Advanced Concepts: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring allows for SNAr reactions, where a strong nucleophile displaces one of the halogen atoms. In this mechanism, the rate-determining step is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10]

Caption: SNAr mechanism showing stabilization of the Meisenheimer intermediate.

Fluorine is often a better leaving group than bromine in SNAr reactions. This is counterintuitive based on anion stability but is explained by the reaction mechanism. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, which accelerates the slow, rate-determining nucleophilic attack step.[8][12]

Conclusion

This compound is a strategically designed synthetic intermediate whose utility stems from a well-defined and predictable pattern of reactivity. Its primary nucleophilic character resides at the versatile thiol group, which can be readily functionalized via deprotonation and reaction with electrophiles. Concurrently, the electron-deficient aromatic ring, particularly the carbon-bromine bond, serves as a robust electrophilic handle for powerful bond-forming reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. By understanding and leveraging this dual reactivity, chemists can efficiently construct complex molecules of significant interest to the pharmaceutical and material science industries.

References

- Haydar, Simon N. (2003). Preparation of pyrazolyl-substituted pyrimidines as potassium channel inhibitors. US2003/225069, A1.

-

Filo. (2024). Electrophilic substitution on the benzene ring of benzenethiol (thiopheno... Retrieved from [Link]

- Walker, D. (1966). Electrophilic Substitution of the Benzenethiols. III. New Thiol Protective Groups and Cleavage Reagents. The Journal of Organic Chemistry, 31(3), 835–837.

- Matsuda, A., et al. (1995). Nucleophilic addition of benzenethiol to 1',2'-unsaturated nucleosides: 1'-C-phenylthio-2'-deoxynucleosides as anomeric radical precursors. Nucleic Acids Symposium Series, (34), 9-10.

- Walker, D., & Leib, J. (1962). Electrophilic Substitution of the Benzenethiols. I. Halobenzene- and Halotoluenethiols. The Journal of Organic Chemistry, 27(12), 4455–4460.

- Dubost, E., et al. (2011). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1246.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics: Focus on 2-Bromo-5-fluorotoluene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

Vedantu. (2023). Electrophilic Substitution Reactions of Substituted Benzenes. Retrieved from [Link]

-

Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

- Board, K. L., et al. (2012). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. International journal of molecular sciences, 13(5), 6063–6101.

-

Perlego. (n.d.). Nucleophilic Substitution Reaction of Benzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam?. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 55389-14-5 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. upstemacademy.com [upstemacademy.com]

- 6. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic addition of benzenethiol to 1',2'-unsaturated nucleosides: 1'-C-phenylthio-2'-deoxynucleosides as anomeric radical precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

- 9. perlego.com [perlego.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

The Strategic Utility of 2-Bromo-5-fluorobenzenethiol in Advanced Scientific Research

A Technical Guide for Chemical and Pharmaceutical Innovators

Abstract

2-Bromo-5-fluorobenzenethiol is a strategically important organohalogen compound, serving as a versatile building block in the synthesis of complex molecules. Its unique trifunctional arrangement—a thiol group, a bromine atom, and a fluorine atom on a benzene ring—offers multiple, distinct reaction pathways. This guide elucidates the core applications of this compound, focusing on its role in the synthesis of high-value compounds in medicinal chemistry and materials science. We will explore its application in forming crucial C-S and C-N bonds through established synthetic methodologies, providing detailed protocols and mechanistic insights to empower researchers in drug discovery and materials development.

Introduction: A Molecule of Strategic Importance